molecular formula C18H25NO2 B1610547 N-Decylphthalimide CAS No. 36043-57-9

N-Decylphthalimide

Cat. No.: B1610547
CAS No.: 36043-57-9
M. Wt: 287.4 g/mol
InChI Key: HJPUPXDCUZMNME-UHFFFAOYSA-N
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Description

N-Decylphthalimide is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis

N-Decylphthalimide derivatives are used in photocatalytic decarboxylative reactions. For instance, N-(acyloxy)phthalimide derivatives derived from α-amino and α-hydroxy acids have been utilized in photocatalytic decarboxylative alkenylation reactions. These reactions are catalyzed using sodium iodide and triphenylphosphine under mild irradiation conditions, demonstrating the utility of this compound derivatives in photocatalysis without the need for transition-metal or organic dye-based photoredox catalysts (Wang, Fu, Zhao, Shang, & Fu, 2020).

Fluorescence Microscopy

4-Amino-N-adamantylphthalimide, a derivative of this compound, demonstrates utility in fluorescence microscopy. It selectively visualizes lipid droplets and mitochondria in human cancer cell lines, showcasing its potential in cellular and molecular biology research (Benčić, Mandić, Džeba, Tartaro Bujak, Biczók, Mihaljević, Mlinarić-Majerski, Weber, Kralj, & Basarić, 2019).

Polymer Stability

N-Arylphthalimide derivatives, which include this compound derivatives, have been studied as thermal stabilizers for rigid poly(vinyl chloride) (PVC). These compounds show significant stabilizing efficiencies compared to conventional stabilizers, making them important in enhancing the durability of polymers (Mohamed, Sabaa, Oraby, & Yassin, 2002).

Catalysis

This compound derivatives are used in various catalytic processes. For example, they have been applied in transition-metal-free, visible-light-enabled decarboxylative borylation of aryl N-Hydroxyphthalimide esters. These reactions are scalable and exhibit broad scope and functional group tolerance, indicating their significance in organic synthesis (Candish, Teders, & Glorius, 2017).

Medical Imaging

Certain novel phthalimide derivatives have been synthesized for potential use in medical imaging. These derivatives, like N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide, have shown promise as imaging agents for cancer, demonstrating the versatility of this compound derivatives in biomedical applications (Motaleb, Abdel-Ghaney, Abdel-Bary, & Shamsel-Din, 2015).

Mechanism of Action

Target of Action

N-Decylphthalimide is a derivative of phthalimides, which are a class of compounds known for their diverse reactivity Related compounds such as n-ethylmaleimide have been shown to interact with proteins like galectin-10 . The role of these targets can vary, but they often play crucial roles in biochemical pathways and cellular functions.

Mode of Action

N-oxyphthalimides, a related class of compounds, are known to produce oxygen radicals upon 1-electron reduction . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ functions and potentially initiating downstream biochemical reactions.

Biochemical Pathways

For instance, N-oxyphthalimides can initiate cascades of reactions, leading to the generation of radical species . These radicals can then engage in diverse transformations, potentially affecting multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The related compound n-ethylmaleimide has been shown to have certain pharmacokinetic properties . It’s important to note that the bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The generation of oxygen radicals by related n-oxyphthalimides suggests that this compound could induce similar effects . These radicals can cause various changes at the molecular and cellular levels, potentially leading to observable phenotypic effects.

Biochemical Analysis

Biochemical Properties

It is known that phthalimides, the parent compounds of N-Decylphthalimide, can interact with various enzymes and proteins

Cellular Effects

Studies on related compounds suggest that phthalimides can have significant effects on cellular processes . For instance, N-acyloxymethyl-phthalimides have been shown to deliver genotoxic formaldehyde to human cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phthalimides are known to undergo various chemical reactions, which can lead to the formation of different products . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that the effects can vary with different dosages .

Metabolic Pathways

Phthalimides are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies on related compounds suggest that they can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Studies on related compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-decylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUPXDCUZMNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544374
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36043-57-9
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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